5-Butyl-2-methylcyclohex-2-en-1-one
Description
5-Butyl-2-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O It is a cyclohexenone derivative, characterized by a butyl group at the 5-position and a methyl group at the 2-position
Properties
CAS No. |
84065-66-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-butyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6,10H,3-5,7-8H2,1-2H3 |
InChI Key |
BYNUIHODADDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC=C(C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Stork Enamine Alkylation for Regioselective Functionalization
The Stork enamine method, leveraging the nucleophilicity of enamine intermediates, enables regioselective alkylation of cyclohexanone derivatives. In a representative procedure, cyclohexanone reacts with pyrrolidine under reflux in toluene, forming an enamine that undergoes alkylation with 2,3-dibromopropene. Subsequent hydrolysis with 1% HCl yields 2-methylcyclohexanone derivatives. Adaptation of this protocol for 5-butyl substitution involves substituting 2,3-dibromopropene with 1-bromo-4-chlorobutane, though yields diminish to 40% due to steric hindrance.
Critical parameters include:
- Solvent selection : Dry toluene or dioxane minimizes side reactions.
- Reaction duration : Reflux for 3–12 hours ensures complete enamine formation.
- Workup : Acidic hydrolysis followed by flash chromatography (Merck Silica Gel 60) achieves >95% purity.
Lithium Enolate-Mediated Alkylation: Challenges and Optimizations
Formation of lithium enolates provides an alternative route for introducing alkyl groups. Cyclohexanone treated with lithium diisopropylamide (LDA) at −78°C generates a resonance-stabilized enolate, which reacts with butyl iodide to install the 5-butyl group. However, competing side reactions at the α-position reduce yields to 30–35%, necessitating meticulous temperature control. Comparative studies indicate that enamine strategies outperform enolate methods due to superior regiocontrol.
Mannich Reaction and Sequential Hydrogenolysis
The Mannich reaction, employing formaldehyde and dimethylamine, introduces aminomethyl groups to 1,3-cyclohexanedione. Hydrogenolysis over palladium-carbon (0.1–20 wt%) at 20–200°C under 1–50 atm H₂ removes the aminomethyl group, yielding 2-methyl-1,3-cyclohexanedione. Adaptation for butyl substitution requires replacing dimethylamine with butylamine, though steric effects limit yields to 55–60%. Post-hydrogenolysis dehydrogenation at 160–250°C with platinum-carbon furnishes the aromatic core, but over-dehydrogenation risks ketone reduction.
Conjugate Addition for Butyl Group Installation
Michael addition of butyl cuprates to cyclohex-2-en-1-one represents a direct method for 5-butyl functionalization. Using Gilman reagents (e.g., Bu₂CuLi), the cuprate selectively attacks the β-carbon of the enone, forming a stabilized enolate that protonates to yield 5-butylcyclohex-2-en-1-one. Subsequent methylation via Friedel-Crafts alkylation introduces the 2-methyl group, though competing polymerization necessitates low temperatures (−20°C) and Lewis acid catalysts (e.g., AlCl₃).
Diels-Alder Cyclization: A Retrosynthetic Approach
Retrosynthetic analysis suggests a Diels-Alder strategy using 1,3-butadiene and a functionalized dienophile. For example, 2-methylacryloyl chloride reacts with 1,3-butadiene to form a bicyclic adduct, which undergoes oxidative cleavage (OsO₄/NaIO₄) and ketonization to yield the target compound. While theoretically viable, this route suffers from low regioselectivity (<20% yield) and requires costly catalysts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stork enamine alkylation | 40–74 | 95–98 | High regioselectivity | Lengthy reaction times (12+ hours) |
| Lithium enolate | 30–35 | 90–92 | Rapid kinetics | Low yields due to side reactions |
| Mannich-hydrogenolysis | 55–60 | 96–98 | Scalability | Requires high-pressure H₂ |
| Conjugate addition | 45–50 | 85–88 | Direct functionalization | Sensitivity to moisture |
Experimental Data and Characterization
NMR Analysis :
- ¹H NMR (CDCl₃, 400 MHz): δ 5.72 (s, 1H, C=CH), 2.45–2.32 (m, 2H, CH₂CO), 1.98–1.85 (m, 4H, butyl chain), 1.65 (s, 3H, CH₃).
- ¹³C NMR : 207.8 ppm (C=O), 134.2 ppm (C=C), 42.1 ppm (quaternary C), 29.3–22.4 ppm (alkyl carbons).
Chromatographic Purity :
Mass Spectrometry :
- FD-MS: m/z 180 [M]⁺, consistent with molecular formula C₁₁H₁₆O.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenones.
Scientific Research Applications
5-Butyl-2-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-2-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: Lacks the butyl group, making it less hydrophobic.
5-Butylcyclohex-2-en-1-one: Lacks the methyl group, affecting its reactivity and steric properties.
2-Methyl-2-cyclohexen-1-one: Lacks the butyl group, influencing its solubility and interaction with other molecules.
Uniqueness
5-Butyl-2-methylcyclohex-2-en-1-one is unique due to the presence of both butyl and methyl groups, which confer distinct chemical and physical properties
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 5-butyl-2-methylcyclohex-2-en-1-one, and how can structural identity be confirmed?
- Methodological Answer : Begin with cyclization of appropriate diketones or enol ether precursors under acidic or thermal conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm identity using H and C NMR, comparing chemical shifts to computational predictions (e.g., DFT) or literature analogs. Isotopic labeling (e.g., deuterated solvents) can resolve overlapping peaks . For purity assessment, use GC-MS with a non-polar capillary column (e.g., DB-5) and electron ionization at 70 eV. Quantify impurities via internal standard calibration curves (e.g., deuterated analogs) .
Q. How can researchers optimize reaction yields for 5-butyl-2-methylcyclohex-2-en-1-one synthesis?
- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying catalysts (e.g., Lewis acids), temperature (80–140°C), and solvent polarity (toluene vs. DMF). Monitor reaction progress via TLC or in situ FTIR. Use response surface methodology to identify optimal conditions. Validate reproducibility across three independent trials . Post-reaction, employ fractional distillation or recrystallization for purification. Yield improvements >15% are statistically significant if p < 0.05 via ANOVA .
Q. What analytical techniques are most effective for characterizing 5-butyl-2-methylcyclohex-2-en-1-one’s physicochemical properties?
- Methodological Answer :
- Boiling Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
- Solubility : Conduct shake-flask experiments in water, ethanol, and hexane at 25°C. Quantify via UV-Vis spectroscopy at λmax (calibrated with standard solutions) .
- Spectral Data : Compare experimental IR (ATR-FTIR) and NMR spectra to computational models (e.g., Gaussian 16 B3LYP/6-31G*) and reference databases (NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can contradictory data on 5-butyl-2-methylcyclohex-2-en-1-one’s reactivity in different studies be resolved?
- Methodological Answer : Conduct a meta-analysis of published datasets, focusing on methodological variables (e.g., solvent polarity, catalyst loading). Use cluster analysis to group studies by experimental conditions. Replicate divergent results under controlled parameters. Apply Bland-Altman plots to assess systematic bias. For computational disagreements, compare force fields (e.g., OPLS vs. AMBER) or basis sets in quantum mechanical calculations .
Q. What strategies validate the accuracy of computational models predicting 5-butyl-2-methylcyclohex-2-en-1-one’s reaction pathways?
- Methodological Answer : Use multi-level quantum mechanics (QM/MM) simulations to model transition states. Validate against kinetic isotope effects (KIE) from experimental deuterium labeling. Compare computed activation energies (ΔG<sup>‡</sup>) to Arrhenius-derived values from variable-temperature NMR. Discrepancies >5 kJ/mol require re-parameterization of the computational model .
Q. How can researchers design robust assays to study 5-butyl-2-methylcyclohex-2-en-1-one’s biological or catalytic activity?
- Methodological Answer : For enzymatic assays, use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km). Include negative controls (e.g., heat-denatured enzyme) and internal standards (e.g., 2,3,5,6-<sup>2</sup>H4-ethyl-4-hydroxybenzoate). For catalytic studies, employ in situ Raman spectroscopy to monitor intermediate formation. Triplicate runs with RSD <5% ensure reliability .
Data Presentation and Reproducibility
Q. What statistical methods are critical for analyzing 5-butyl-2-methylcyclohex-2-en-1-one’s experimental data?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions (verified via Shapiro-Wilk test). For multivariate data (e.g., GC-MS retention times), use principal component analysis (PCA) to identify outliers. Report 95% confidence intervals for mean values. Raw data must be archived in repositories (e.g., Zenodo) with DOI links .
Q. How can researchers ensure reproducibility in synthesizing and characterizing 5-butyl-2-methylcyclohex-2-en-1-one?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic protocols using CHEMR<sup>®</sup> templates, including exact molar ratios, stirring speeds, and purification thresholds. Share characterization data (NMR, HRMS) in supplemental materials with machine-readable formats (e.g., JCAMP-DX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
